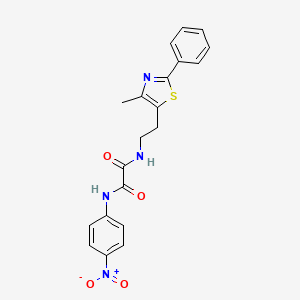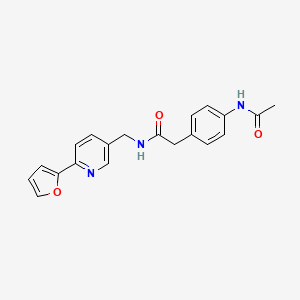
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride is a chemical compound with the CAS Number: 1909317-44-7 . It has a molecular weight of 218.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H14N2O2.ClH/c1-3-8-10-4-5-11(8)7(2)6-9(12)13;/h4-5,7H,3,6H2,1-2H3,(H,12,13);1H .Physical and Chemical Properties Analysis
The physical form of this compound is a powder . It is typically stored at room temperature .Applications De Recherche Scientifique
Synthesis of Imidazol-2-ylidenes :
- An improved synthesis of imidazol-2-ylidenes was reported by Kuhn and Kratz (1993). They demonstrated that treating N,N'-dialkylthioureas with 3-hydroxy-2-butanone yields imidazole-2(3H)-thiones, which upon treatment with potassium in boiling tetrahydrofuran give imidazol-2-ylidenes in excellent yields. This process is significant in the field of organic synthesis (Kuhn & Kratz, 1993).
Ionic Liquid Monomer Synthesis :
- Vijayakrishna et al. (2008) synthesized three imidazolium-based ionic liquid (IL) monomers, which include a variant similar to the compound . These monomers were polymerized by the reversible addition fragmentation chain transfer (RAFT) process, demonstrating applications in the creation of hydrophilic polymers and block copolymers (Vijayakrishna et al., 2008).
Urease Inhibitors :
- Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds incorporating a similar imidazole derivative. These compounds showed potent in vitro inhibitory potential against urease enzyme, suggesting their application in therapeutic agent design (Nazir et al., 2018).
Antioxidant Compounds :
- Research by Zhang et al. (2009) on antioxidant phenolic compounds from walnut kernels identified compounds with significant antioxidant activities, highlighting the potential use of similar structures in antioxidant research (Zhang et al., 2009).
Catalysis in Organic Synthesis :
- Ranu et al. (2008) utilized a basic ionic liquid, 1-butyl-3-methyl imidazolium hydroxide, for catalyzing the synthesis of 4H-benzo[b]pyran derivatives. This showcases the role of imidazole derivatives in facilitating organic synthesis reactions (Ranu et al., 2008).
Corrosion Inhibition :
- Zhang et al. (2015) investigated novel imidazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. This study reveals the utility of imidazole derivatives in industrial applications, particularly in protecting metals against corrosion (Zhang et al., 2015).
Synthesis of Schiff and Mannich Bases :
- Bekircan and Bektaş (2008) synthesized Schiff and Mannich bases of isatin derivatives with imidazole compounds, highlighting their application in creating novel compounds with potential pharmaceutical applications (Bekircan & Bektaş, 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Mode of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities .
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Propriétés
IUPAC Name |
3-(2-ethylimidazol-1-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-3-8-10-4-5-11(8)7(2)6-9(12)13;/h4-5,7H,3,6H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNXQIGPDXGOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C(C)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2982926.png)


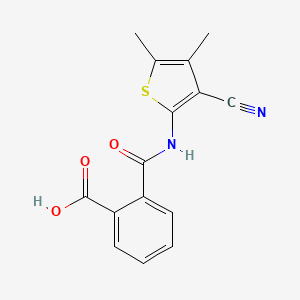
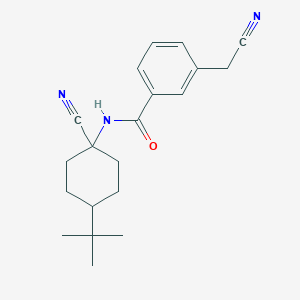

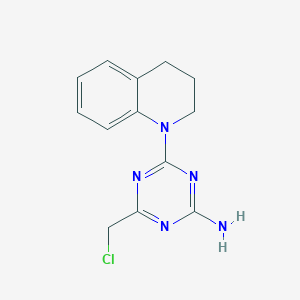
![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2982937.png)
![3-Ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one](/img/structure/B2982940.png)

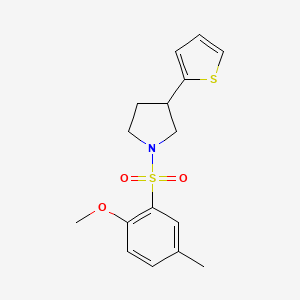
![2-[(Cyclohexylcarbonyl)amino]benzoic acid](/img/structure/B2982943.png)
